

Application Note: Kinetic Profiling of N-(3-acetylphenyl)-2,4-dimethoxybenzamide

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Compound of Interest

Compound Name: *N*-(3-acetylphenyl)-2,4-dimethoxybenzamide

CAS No.: 545353-16-0

Cat. No.: B2504521

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Executive Summary & Scientific Rationale

N-(3-acetylphenyl)-2,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a distinct electron-rich 2,4-dimethoxy ring and a ketone-substituted N-phenyl group.

- **Primary Application (Tyrosinase Inhibition):** The 2,4-dimethoxybenzamide scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to inhibit Tyrosinase, the rate-limiting enzyme in melanogenesis. The methoxy groups mimic the substrate (L-DOPA/Tyrosine), allowing the molecule to occupy the active site or chelate the binuclear copper center.
- **Secondary Application (Metabolic Kinetics):** The 3-acetyl group and the methoxy substituents serve as specific metabolic "handles" for Phase I biotransformation (carbonyl reduction and O-demethylation, respectively), making this compound an excellent probe for studying enzyme kinetics in liver microsomes.

This guide details the protocols for determining the Mechanism of Inhibition (MoI), Inhibition Constant (

), and Metabolic Stability of this compound.

Structural Analysis & Pharmacophore Mapping

The compound's interactions with enzyme active sites are governed by its electronic and steric properties:

Functional Group	Biological Interaction	Target Enzyme Relevance
2,4-Dimethoxy Ring	H-bond acceptor; - stacking; Metal chelation	Tyrosinase: Mimics L-DOPA ring; binds Cu active site.
Amide Linker	H-bond donor/acceptor; Rigid spacer	General: Orients the aromatic rings for optimal fit.
3-Acetylphenyl	Hydrophobic tail; Carbonyl dipole	CYP450: Site for carbonyl reductase; Hydrophobic pocket binding.

Protocol A: Tyrosinase Inhibition Kinetics

This protocol determines if **N-(3-acetylphenyl)-2,4-dimethoxybenzamide** acts as a competitive, non-competitive, or mixed inhibitor of Tyrosinase using L-DOPA as the substrate.

Reagents & Preparation

- Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (Sigma-Aldrich or equivalent). Reconstitute to 1000 U/mL in phosphate buffer.
- Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 10 mM stock in buffer.
- Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8).
- Inhibitor: **N-(3-acetylphenyl)-2,4-dimethoxybenzamide** (10 mM stock in DMSO).

- Detection: Microplate reader capable of measuring absorbance at 475 nm (Dopachrome formation).

Experimental Workflow

- Preparation of Working Solutions:
 - Dilute Inhibitor to 4 concentrations (e.g., 0, 10, 50, 100 M) in buffer (keep DMSO < 1%).
 - Prepare serial dilutions of L-DOPA substrate (0.125, 0.25, 0.5, 1.0, 2.0 mM).
- Assay Setup (96-well plate):
 - Blank: 180
L Buffer + 20
L Enzyme (No substrate).
 - Control: 160
L Buffer + 20
L Enzyme + 20
L Substrate (Various conc.).
 - Test: 140
L Buffer + 20
L Inhibitor + 20
L Enzyme + 20
L Substrate.
- Kinetic Measurement:

- Incubate Enzyme and Inhibitor for 10 minutes at 30°C (Pre-incubation is critical for slow-binding inhibitors).
- Add Substrate to initiate the reaction.
- Measure Absorbance () every 30 seconds for 10 minutes.
- Calculate the initial velocity () from the linear portion of the curve.

Data Analysis (Lineweaver-Burk Plot)

Transform the data to Double-Reciprocal form (

vs

).

- Competitive Inhibition: Lines intersect at the Y-axis (is unchanged, increases).
- Non-Competitive Inhibition: Lines intersect at the X-axis (is unchanged, decreases).
- Mixed Inhibition: Lines intersect in the second quadrant.

Calculation of

: Use the Dixon Plot (

vs

) at varying substrate concentrations. The intersection point of the lines gives

Protocol B: Metabolic Stability (CYP450 Kinetics)

This protocol evaluates the metabolic clearance of the compound, specifically focusing on O-demethylation (mediated by CYP2C9/2D6) or Carbonyl Reduction.

Reagents

- Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
- Cofactor: NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).
- Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow

- Incubation: Mix 1

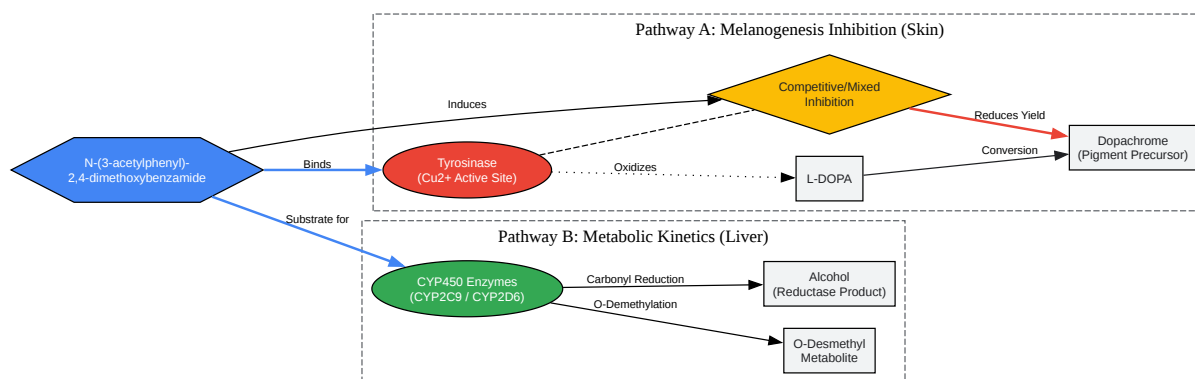
M Test Compound + 0.5 mg/mL Microsomes in 100 mM Phosphate Buffer (pH 7.4). Pre-warm to 37°C.

- Initiation: Add NADPH regenerating system.
- Sampling: Remove aliquots at

min.
- Quenching: Add to ice-cold Acetonitrile (1:3 ratio). Centrifuge at 4000 rpm for 20 min.
- Analysis: Analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of metabolites (e.g., loss of -CH₃ group = -14 Da).

Visualization: Mechanism of Action & Workflow

The following diagram illustrates the dual kinetic pathways: Tyrosinase inhibition (Melanogenesis pathway) and Metabolic clearance (Liver pathway).



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Caption: Dual kinetic pathway showing Tyrosinase inhibition (left) and metabolic biotransformation (right).

Expected Results & Interpretation

Parameter	Expected Outcome	Interpretation
IC (Tyrosinase)	1.0 – 50 M	Potency comparable to Kojic Acid (Standard). Lower values indicate higher affinity.
Mechanism (Mol)	Competitive or Mixed	Competitive: Binds active site (mimics L-DOPA). Mixed: Binds enzyme-substrate complex.
Metabolic	15 – 60 min	Short : Rapid clearance via O-demethylation. Long : Stable scaffold.

Troubleshooting the Protocol

- Pre-incubation: If IC shifts significantly with pre-incubation time, the compound may be a suicide inhibitor or slow-binding inhibitor.
- Solubility: Ensure DMSO concentration does not exceed 1% (v/v), as DMSO can inhibit Tyrosinase activity itself.
- Auto-oxidation: Run a control with Inhibitor + L-DOPA (no enzyme) to ensure the compound does not chemically oxidize the substrate.

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- To cite this document: BenchChem. [Application Note: Kinetic Profiling of N-(3-acetylphenyl)-2,4-dimethoxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2504521/docs#application-note-kinetic-profiling-of-n-3-acetylphenyl-2-4-dimethoxybenzamide>]

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